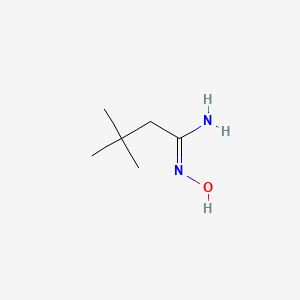

N'-Hydroxy-3,3-dimethylbutanimidamide

Übersicht

Beschreibung

Synthesis Analysis

Recent research results enable preparative access to novel substances that carry a modification of a structural motif frequently found in pharmaceuticals . Electrochemistry plays a decisive role in this development as electro-organic synthesis is a method that avoids large amounts of waste generated by conventional chemical transformations .Molecular Structure Analysis

The molecular formula of “N’-Hydroxy-3,3-dimethylbutanimidamide” is C6H14N2O . The molecular weight is 130.19 .Chemical Reactions Analysis

The electrochemical conversion of nitro groups, whose reduction normally requires large amounts of reductants or scarce metals, provides direct access to the previously understudied class of N-hydroxy heterocycles . This is an innovative structural motif for modern drug discovery .Physical And Chemical Properties Analysis

“N’-Hydroxy-3,3-dimethylbutanimidamide” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Metabolic Activation and Carcinogenesis

N'-Hyydroxy-3,3-dimethylbutanimidamide and similar N-hydroxy metabolites are substrates for bioactivation by human liver sulfotransferases (STs). This process has implications in metabolic activation and potential carcinogenic effects. Studies have shown that certain N-hydroxy derivatives, including N-hydroxy-2-acetylaminofluorene and N-hydroxy-2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, are activated by 3'-phosphoadenosine-5'-phosphosulfate-dependent human liver STs, suggesting their role in determining susceptibility to environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).

Protein Cross-Linking

N-hydroxysulfosuccinimide esters, including those related to N'-Hydroxy-3,3-dimethylbutanimidamide, are utilized in creating hydrophilic, membrane-impermeant protein cross-linkers. These compounds, such as 3,3'-dithiobis(sulfosuccinimidyl propionate), demonstrate high efficiency in cross-linking proteins like rabbit muscle aldolase at physiological pH, making them valuable in biochemical research (Staros, 1982).

Detection of DNA Damage Induced by Carcinogens

Research on DNA damage induced by carcinogens, including N-hydroxy derivatives, has been conducted using in vivo models. This research is crucial in understanding the carcinogenic potential of various compounds and their interaction with DNA in organs such as the liver, lung, and colon (Petzold & Swenberg, 1978).

Antifungal Applications

Studies have also been conducted on benzamide derivatives containing a triazole moiety related to N'-Hydroxy-3,3-dimethylbutanimidamide. These compounds have shown promising antifungal activities against several phytopathogenic fungi, suggesting potential applications in agriculture and plant protection (Zhang et al., 2016).

Carcinogenic DNA Adduct Formation

The covalent binding of carcinogenic N-hydroxy metabolites to deoxynucleosides and DNA has been extensively studied. Understanding the formation of DNA adducts is crucial for comprehending the mechanisms of carcinogenesis induced by these compounds (Turesky et al., 1992).

Chemiluminescence in Biochemical Analysis

N-hydroxyphthalimide, related to N'-Hydroxy-3,3-dimethylbutanimidamide, has been developed as an efficient chemiluminescence coreactant. It has applications in highly sensitive detection of superoxide dismutase, uric acid, and Co2+, offering potential in clinical and environmental analysis (Saqib et al., 2018).

Wirkmechanismus

Safety and Hazards

The safety information for “N’-Hydroxy-3,3-dimethylbutanimidamide” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-hydroxy-3,3-dimethylbutanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)4-5(7)8-9/h9H,4H2,1-3H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVUYAGKANIOPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-Hydroxy-3,3-dimethylbutanimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

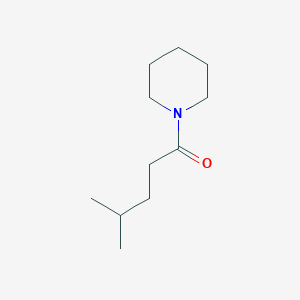

![2-Benzylhexahydro-2H-pyrido[1,2-a]pyrazin-7(6H)-one](/img/structure/B3098805.png)

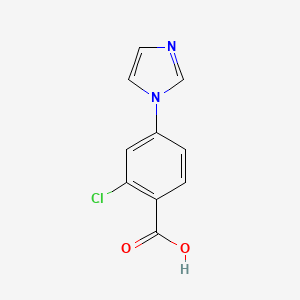

![N-[(6-methoxypyridin-3-yl)methyl]acetamide](/img/structure/B3098822.png)

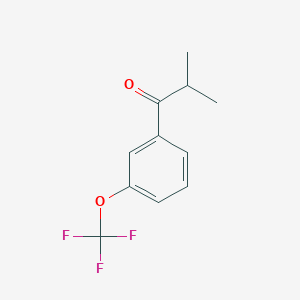

![3,4-Dichlorobenzo[d]isoxazole](/img/structure/B3098835.png)

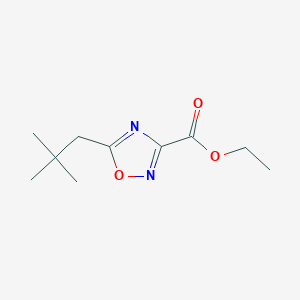

![2-[2-[[2-[Boc(methyl)amino]ethyl]amino]ethoxy]ethanol](/img/structure/B3098860.png)